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Abstract
Enavogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By

targeting SGLT2, Enavogliflozin effectively reduces the renal threshold for glucose, leading to

increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[2][3]

This mechanism of action is independent of insulin, providing a valuable therapeutic option for

the management of type 2 diabetes mellitus.[4] This technical guide provides an in-depth

overview of the core mechanism of action of Enavogliflozin on SGLT2, supported by

quantitative data, detailed experimental methodologies, and visual representations of the key

pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition
The primary therapeutic effect of Enavogliflozin is achieved through its competitive and

reversible inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[5] SGLT2 is a

high-capacity, low-affinity transporter that facilitates the reabsorption of approximately 90% of

the glucose filtered by the glomeruli.[1]

By binding to SGLT2, Enavogliflozin blocks the re-entry of glucose into the bloodstream,

thereby promoting its excretion in the urine (glucosuria).[3] This process leads to a reduction in

hyperglycemia, a hallmark of type 2 diabetes.[6] Clinical studies have demonstrated a dose-
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dependent increase in urinary glucose excretion following the administration of Enavogliflozin.

[1]

Quantitative Data
The following tables summarize the key quantitative data characterizing the interaction of

Enavogliflozin with SGLT2 and its physiological effects.

Table 1: In Vitro Inhibitory Potency and Selectivity

Parameter Enavogliflozin
Comparator:
Dapagliflozin

Comparator:
Ipragliflozin

SGLT2 IC50 (nM) 0.8 ± 0.3[1][7] 1.6 ± 0.3[5] 8.9 ± 1.7[5]

SGLT1 IC50 (nM) 549.3 ± 139.6[1] 920.4[1] -

Selectivity

(SGLT1/SGLT2)
~687-fold[1] ~575-fold -

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Clinical Pharmacodynamic Effects (Phase III Trial, 24 Weeks)

Parameter Enavogliflozin (0.3 mg) Placebo

Change in HbA1c (%) -0.99 (placebo-adjusted)[5] -

Change in Fasting Plasma

Glucose (mg/dL)
-40.1 (placebo-adjusted)[5] -

Change in Body Weight (kg) -2.5 (placebo-adjusted)[5] -

HbA1c (Glycated Hemoglobin) reflects average plasma glucose over an extended period.

Experimental Protocols
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The following sections describe the general methodologies used to characterize the

mechanism of action of SGLT2 inhibitors like Enavogliflozin.

In Vitro SGLT2 Inhibition Assay
This assay is designed to determine the inhibitory potency (IC50) of a compound against the

SGLT2 transporter.

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human

SGLT2 protein are commonly used.[1]

Substrate: A radiolabeled, non-metabolizable glucose analog, such as 14C-labeled alpha-

methyl-D-glucopyranoside ([14C]AMG), is used as the substrate for the SGLT2 transporter.

[1]

Procedure:

HEK293-hSGLT2 cells are seeded in multi-well plates and cultured to confluence.

The cells are washed with a sodium-containing buffer to ensure the sodium-dependent

function of the SGLT2 transporter.

The cells are then incubated with varying concentrations of the test compound (e.g.,

Enavogliflozin) for a predetermined period.

[14C]AMG is added to the wells, and the uptake is allowed to proceed for a specific time

(e.g., 1.5 hours).[7]

The uptake is terminated by washing the cells with an ice-cold buffer to remove any

extracellular radiolabel.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a vehicle control. The IC50 value is then determined by fitting the concentration-

response data to a sigmoidal dose-response curve.
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In Vivo Measurement of Urinary Glucose Excretion
(UGE)
This in vivo experiment quantifies the pharmacodynamic effect of an SGLT2 inhibitor by

measuring the amount of glucose excreted in the urine.

Animal Models: Studies are typically conducted in rodent models, such as mice or rats.

Procedure:

Animals are housed in metabolic cages that allow for the separate collection of urine and

feces.

A baseline 24-hour urine sample is often collected prior to drug administration.

The test compound (e.g., Enavogliflozin) is administered orally at various doses.

Urine is collected over a specified period (e.g., 24 hours) post-dosing.

The total volume of urine is measured.

Glucose Quantification: The glucose concentration in the collected urine samples is

determined using a validated analytical method, such as a glucose oxidase assay or high-

performance liquid chromatography (HPLC).

Data Analysis: The total amount of glucose excreted over the collection period is calculated

by multiplying the urine volume by the glucose concentration. The results are often

expressed as the total mass of glucose excreted or as a change from the baseline excretion.

Visualizations
Signaling Pathway of SGLT2 Inhibition by Enavogliflozin
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Caption: Mechanism of SGLT2 inhibition by Enavogliflozin in the renal proximal tubule.

Experimental Workflow for SGLT2 Inhibitor
Characterization
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Caption: A typical experimental workflow for the characterization of an SGLT2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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